molecular formula C10H12ClNO4 B3029095 Dimethyl 3-aminophthalate hydrochloride CAS No. 52412-63-2

Dimethyl 3-aminophthalate hydrochloride

Cat. No. B3029095
CAS RN: 52412-63-2
M. Wt: 245.66
InChI Key: NAQGJCHLNFJKFR-UHFFFAOYSA-N
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Description

Dimethyl 3-aminophthalate hydrochloride is a chemical compound with the molecular formula C10H12ClNO4 . It is a derivative of 3-Aminophthalic acid, which is a product of the oxidation of luminol . The compound is used in various applications, including as a reagent in chemical reactions .


Molecular Structure Analysis

The molecular structure of Dimethyl 3-aminophthalate hydrochloride is represented by the SMILES string: COC(=O)C1=C(C(=CC=C1)N)C(=O)OC.Cl . This represents the arrangement of atoms and their bonds.


Physical And Chemical Properties Analysis

Dimethyl 3-aminophthalate hydrochloride appears as a pale-yellow to yellow-brown to brown liquid or solid . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Carcinogenic Agent Evaluation

Dimethyl 3-aminophthalate hydrochloride has been evaluated as a potential carcinogenic agent in rats. The results indicated that it is unsuitable as a carcinogenic agent, suggesting the need for further experiments with the free amine form, potentially utilizing radioactive tagging to determine the carcinogenic metabolite (Higgins, Grossi, Conte, & Rousselot, 1968).

Synthesis of 3-Hydroxyphthalates

The compound has been used in the synthesis of 3-hydroxyphthalates via a Diels–Alder reaction. This process involves the ring-opening aromatization reaction of Diels–Alder adducts, contributing to the field of organic synthesis (Shinohara et al., 2011).

Environmental Detection

A biotin–streptavidin-amplified system based on real-time immune-PCR (BA-rt-IPCR) techniques has been developed for detecting Dimethyl phthalate (DMP) in beverage and drinking water samples. In this assay, dimethyl 3-aminophthalate was selected as the optimal DMP hapten to prepare high titer of rabbit polyclonal anti-DMP antibodies, showcasing its application in environmental detection (Sun & Zhuang, 2015).

Gold(I) Chemistry

Dimethyl 5-aminoisophthalate, a related compound, has been used as a ligand in gold(I) chemistry. This includes the formation of model complexes for macrocyclic gold compounds, demonstrating its utility in inorganic chemistry and material science (Wiedemann, Gamer, & Roesky, 2009).

Spectrophotometric Analysis

The compound has been utilized in spectrophotometric analysis for the detection of chemicals in various samples. For instance, its derivatives have been used in the detection of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in environmental samples, highlighting its role in analytical chemistry (Seno, Matumura, Oshima, & Motomizu, 2008).

Safety And Hazards

Dimethyl 3-aminophthalate hydrochloride is classified under the GHS07 hazard class. It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for Dimethyl 3-aminophthalate hydrochloride are not mentioned in the searched resources, related compounds have been studied for their potential applications. For instance, Dimethyl fumarate has been used in the treatment of multiple sclerosis , and 3-Aminophthalic acid has been used in forensic applications . These uses suggest potential avenues for future research and application of Dimethyl 3-aminophthalate hydrochloride.

properties

IUPAC Name

dimethyl 3-aminobenzene-1,2-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2;/h3-5H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGJCHLNFJKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733782
Record name Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-aminophthalate hydrochloride

CAS RN

52412-63-2
Record name Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FL Jouard - 1908 - books.google.com
The work described in the following pages was undertaken at the suggestion of Professor Marston T. Bogert, and was carried out under his direction. The author wishes to thank him for …
Number of citations: 0 books.google.com

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